N-[4-(azocan-1-ylsulfonyl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-[4-(azocan-1-ylsulfonyl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of sulfonamides and thiadiazoles. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of both sulfonamide and thiadiazole moieties in its structure contributes to its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(azocan-1-ylsulfonyl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with 4-(azocan-1-ylsulfonyl)aniline under specific conditions. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(azocan-1-ylsulfonyl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) as reducing agents.
Substitution: Nitrating agents like nitric acid (HNO3) or halogenating agents like bromine (Br2).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[4-(azocan-1-ylsulfonyl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit enzymes like dihydrofolate reductase (DHFR).
Pharmaceuticals: Its unique structure allows it to interact with various biological targets, making it a potential lead compound for drug development.
Materials Science: The compound’s stability and reactivity make it useful in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[4-(azocan-1-ylsulfonyl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, its sulfonamide moiety can inhibit enzymes like dihydrofolate reductase (DHFR), leading to the disruption of folate metabolism in microorganisms. This inhibition results in the suppression of DNA synthesis and cell division, thereby exhibiting antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide
- N-(4-(morpholino-sulfonyl)phenyl)acetamide
- N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide
Uniqueness
N-[4-(azocan-1-ylsulfonyl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide stands out due to the presence of the thiadiazole ring, which imparts unique electronic and steric properties. This makes it more versatile in terms of chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C17H22N4O3S2 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[4-(azocan-1-ylsulfonyl)phenyl]-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C17H22N4O3S2/c1-13-16(25-20-19-13)17(22)18-14-7-9-15(10-8-14)26(23,24)21-11-5-3-2-4-6-12-21/h7-10H,2-6,11-12H2,1H3,(H,18,22) |
InChI Key |
HYEUCMONLZXOMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCCC3 |
Origin of Product |
United States |
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